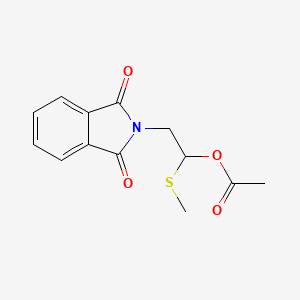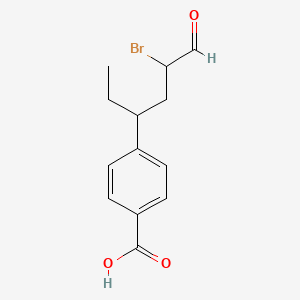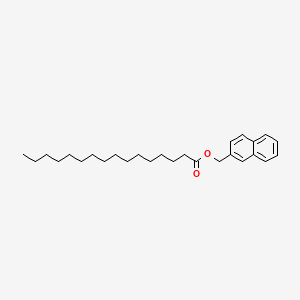![molecular formula C11H11NO5 B14414013 Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate CAS No. 84449-08-1](/img/structure/B14414013.png)
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate is an organic compound with the molecular formula C11H11NO5. It is a derivative of amino acids and is often used in organic synthesis and pharmaceutical research. The compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used to protect amine functionalities during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate typically involves the reaction of benzyloxycarbonyl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction proceeds as follows:
Reactants: Benzyloxycarbonyl chloride and glycine methyl ester.
Base: Triethylamine.
Solvent: Dichloromethane.
Reaction Conditions: The reaction mixture is stirred at room temperature for several hours until completion.
The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) or hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Hydrolysis: this compound is converted to {[(benzyloxy)carbonyl]amino}(oxo)acetic acid.
Reduction: The compound is reduced to {[(benzyloxy)carbonyl]amino}(hydroxy)acetate.
Substitution: The benzyloxycarbonyl group is removed to yield the free amine, amino(oxo)acetate.
Aplicaciones Científicas De Investigación
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate involves its role as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amine functionality, preventing unwanted side reactions. Upon completion of the desired reaction, the protecting group can be removed to yield the free amine.
Molecular Targets and Pathways
In biological systems, the compound may interact with enzymes and proteins, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Methyl {[(benzyloxy)carbonyl]amino}(oxo)acetate can be compared with other similar compounds, such as:
Ethyl {[(benzyloxy)carbonyl]amino}(oxo)acetate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl {[(tert-butoxycarbonyl)amino}(oxo)acetate: Features a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
Methyl {[(benzyloxy)carbonyl]amino}(hydroxy)acetate: The oxo group is replaced with a hydroxy group.
Uniqueness
This compound is unique due to its specific protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.
Propiedades
Número CAS |
84449-08-1 |
|---|---|
Fórmula molecular |
C11H11NO5 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
methyl 2-oxo-2-(phenylmethoxycarbonylamino)acetate |
InChI |
InChI=1S/C11H11NO5/c1-16-10(14)9(13)12-11(15)17-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,12,13,15) |
Clave InChI |
KHQPHFNCMRGPBB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=O)NC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Propan-2-yl)oxy]penta-2,4-dienenitrile](/img/structure/B14413931.png)

![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)

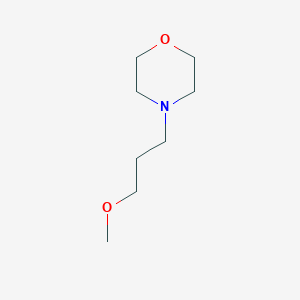
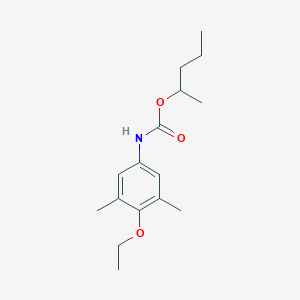



![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)

